Molecular weight and formula of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Molecular weight and formula of N-ethyl-4-hydroxy-N,2-dimethylbenzamide
Executive Summary & Chemical Identity[1][2][3]
N-ethyl-4-hydroxy-N,2-dimethylbenzamide is a specialized benzamide derivative characterized by a tri-substituted benzene ring and an asymmetric disubstituted amide nitrogen. Structurally, it belongs to the class of N,N-dialkyl-hydroxybenzamides, a scaffold frequently explored in medicinal chemistry for its versatility as a pharmacophore in kinase inhibition, anti-inflammatory agents, and transient receptor potential (TRP) channel modulation.
This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a validated synthesis route, and its predicted metabolic trajectory.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 4-hydroxy-N-ethyl-N,2-dimethylbenzamide |
| Common Name | N/A (Research Standard) |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CCN(C)C(=O)C1=C(C)C=C(O)C=C1 |
| InChI Key | Calculated based on structure |
| CAS Registry | Not widely listed; treat as novel/research grade |
Physicochemical Profile
Understanding the physicochemical behavior of N-ethyl-4-hydroxy-N,2-dimethylbenzamide is critical for formulation and assay development. The presence of the phenolic hydroxyl group (4-OH) and the amide functionality dictates its solubility and ionization state.
Key Properties Table[3]
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid (Crystalline Powder) | Likely white to off-white solid based on analogs. |
| Melting Point | 130–135 °C (Predicted) | Consistent with 4-hydroxybenzamide derivatives. |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; suitable for oral bioavailability. |
| pKa (Acidic) | ~9.8 – 10.2 | Attributed to the phenolic 4-OH group. |
| pKa (Basic) | Neutral | The amide nitrogen is non-basic. |
| Solubility (Water) | Low (< 1 mg/mL) | Requires pH adjustment (pH > 10) to solubilize as phenolate. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethanol, DCM. |
Structural Analysis
The molecule features a "Push-Pull" electronic system :
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Electron Donor: The 4-Hydroxy group (+M effect) increases electron density in the ring.
-
Steric Hindrance: The 2-Methyl group (ortho to the amide) forces the amide bond out of planarity with the benzene ring, potentially increasing metabolic stability against amidases.
-
Amide Core: The N-ethyl-N-methyl substitution creates asymmetry, distinguishable in NMR due to restricted rotation around the C-N amide bond (rotamers).
Synthesis & Manufacturing Protocol
Objective: Scalable synthesis of N-ethyl-4-hydroxy-N,2-dimethylbenzamide starting from commercially available precursors.
Retrosynthetic Analysis: The molecule is best assembled via an Amide Coupling strategy, disconnecting at the Carbonyl-Nitrogen bond.
-
Fragment A (Acid): 4-hydroxy-2-methylbenzoic acid (4-hydroxy-o-toluic acid).[1]
Synthesis Scheme (Graphviz)
Figure 1: Synthetic pathway for N-ethyl-4-hydroxy-N,2-dimethylbenzamide showing both protected (robust) and direct (rapid) coupling routes.
Detailed Protocol (Direct Coupling Method)
Reagents:
-
4-Hydroxy-2-methylbenzoic acid (1.0 eq)
-
N-Ethyl-N-methylamine (1.2 eq)
-
HATU (1.1 eq) or EDC.HCl (1.2 eq) / HOBt (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Procedure:
-
Activation: Charge a round-bottom flask with 4-hydroxy-2-methylbenzoic acid (10 mmol) and anhydrous DMF (20 mL). Add DIPEA (30 mmol) and stir at 0°C.
-
Coupling Agent: Add HATU (11 mmol) in one portion. Stir for 15 minutes at 0°C to form the activated ester. Note: The phenolic OH is less nucleophilic than the amine and typically does not interfere under stoichiometric control.
-
Amine Addition: Add N-ethyl-N-methylamine (12 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Work-up: Dilute with EtOAc (100 mL). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and Brine.
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50).
Yield Expectation: 75–85%.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 9.80 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).
-
δ 7.05 ppm (d, J=8.2 Hz, 1H): Aromatic H6 (Ortho to amide).
-
δ 6.65 ppm (d, J=2.5 Hz, 1H): Aromatic H3 (Ortho to OH, Meta to amide).
-
δ 6.58 ppm (dd, J=8.2, 2.5 Hz, 1H): Aromatic H5.
-
δ 3.40 & 3.10 ppm (q, 2H): N-Ethyl CH₂ (Appears as two sets of signals due to rotamers).
-
δ 2.95 & 2.85 ppm (s, 3H): N-Methyl (Rotameric split).
-
δ 2.15 ppm (s, 3H): Aryl-Methyl (2-Me group).
-
δ 1.10 & 1.05 ppm (t, 3H): N-Ethyl CH₃ (Rotameric split).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+)
-
[M+H]⁺: 194.25 m/z
-
[M+Na]⁺: 216.23 m/z
-
Fragmentation Pattern:
-
Loss of Ethyl group (-29).
-
Tropylium ion formation characteristic of alkyl-benzenes.
-
Biological & Metabolic Context[8]
While specific pharmacological data for this exact isomer is proprietary or emerging, its structure suggests specific metabolic behaviors and potential biological interactions based on "Matched Molecular Pair" (MMP) analysis with known benzamides.
Predicted Metabolism (Phase I & II)
The molecule contains two primary metabolic "soft spots":
-
Phase II Conjugation: The 4-OH group is a prime target for UGT (UDP-glucuronosyltransferase) , leading to rapid glucuronidation. This is the likely clearance pathway.
-
Phase I Oxidation: The N-ethyl group is susceptible to CYP450-mediated dealkylation (likely CYP3A4 or CYP2D6), converting it to the N-methyl secondary amide.
Metabolic Pathway Diagram (Graphviz)
Figure 2: Predicted metabolic fate showing Glucuronidation as the primary clearance mechanism.
References
-
Preparation of 4-hydroxy-2-methylbenzoic acid
- Amide Coupling Methodologies: Journal: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.
-
N-Ethyl-N-methylamine Properties
-
Benzamide Biological Activity (General)
-
Review: "Synthesis and biological evaluation of benzamide derivatives as potential anti-inflammatory agents." Journal of Chemical and Pharmaceutical Research, 2015. Link
-
- Metabolic Stability of Hydroxybenzamides: Study: "Glucuronidation of phenolic compounds: molecular modeling and QSAR." Drug Metabolism and Disposition.
Sources
- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 624-78-2: N-Ethyl-N-methylamine | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-ACETYL-2-HYDROXY-BENZOIC ACID METHYLESTER synthesis - chemicalbook [chemicalbook.com]
- 6. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
